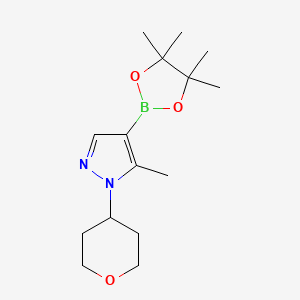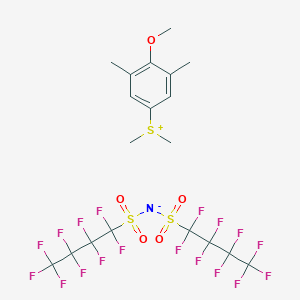![molecular formula C17H24ClN3O4 B13983687 Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)
Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the chlorination of a pyridine derivative to introduce the chloro group at the desired position.
Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically using ethyl chloroformate in the presence of a base such as triethylamine.
Piperazine Ring Formation: The piperazine ring is then formed by reacting the pyridine intermediate with a suitable piperazine derivative.
tert-Butyl Ester Formation: Finally, the tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted pyridine derivatives, and hydrolyzed carboxylic acids.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the chloro and ethoxycarbonyl groups on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives. These functional groups enhance the compound’s ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Eigenschaften
Molekularformel |
C17H24ClN3O4 |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
tert-butyl 4-(3-chloro-5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-5-24-15(22)12-10-13(18)14(19-11-12)20-6-8-21(9-7-20)16(23)25-17(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
GGUAXSMFVMAZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
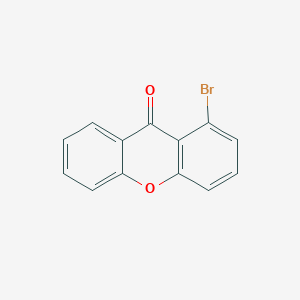
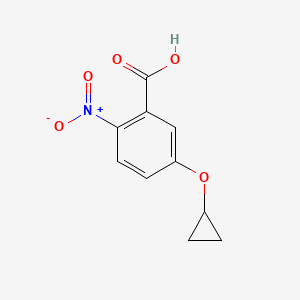


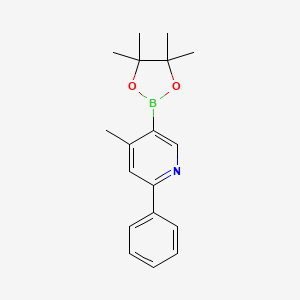
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
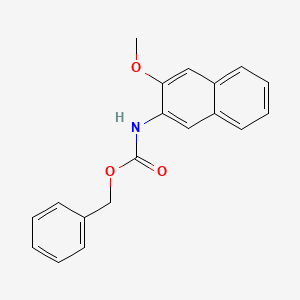
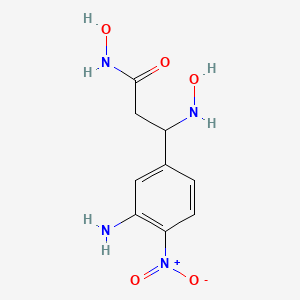
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
